2-Methyl-4-nitrobenzonitrile

概述

描述

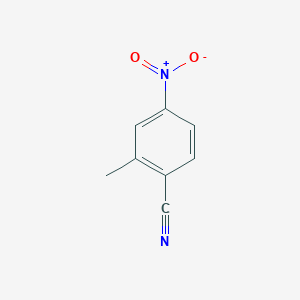

2-Methyl-4-nitrobenzonitrile: is an organic compound with the molecular formula C8H6N2O2 . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound features a benzene ring substituted with a methyl group, a nitro group, and a nitrile group, making it a versatile platform for introducing these functional groups into various molecules .

准备方法

Synthetic Routes and Reaction Conditions:

Nitration of Toluene: One common method involves the nitration of toluene to produce 2-methyl-4-nitrotoluene, which is then converted to 2-methyl-4-nitrobenzonitrile through a series of reactions involving oxidation and cyanation.

Green Synthesis: Another approach involves the use of ionic liquids as recycling agents. This method is advantageous due to its eco-friendly nature and high yield.

Industrial Production Methods: Industrial production often employs the nitration of toluene followed by oxidation and cyanation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反应分析

Types of Reactions:

Reduction: 2-Methyl-4-nitrobenzonitrile can undergo reduction reactions to form corresponding amines. Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-Methyl-4-aminobenzonitrile.

Substitution: Various substituted benzonitriles.

Oxidation: 2-Methyl-4-nitrobenzoic acid.

科学研究应用

Synthesis and Derivatives

2-Methyl-4-nitrobenzonitrile can be synthesized through several methods, including nitration of 2-methylbenzonitrile or via the selective oxidation of related compounds. Its derivatives are of particular interest due to their biological activity.

Key Derivatives:

- 2-Methyl-4-nitrobenzoic acid : This derivative is synthesized from this compound through hydrolysis and is used as an important intermediate in pharmaceutical applications, particularly for synthesizing V2 receptor antagonists like tolvaptan .

- Amino derivatives : These are synthesized by reducing the nitrile group, leading to compounds that can exhibit anti-inflammatory and analgesic properties.

Pharmaceutical Applications

The primary application of this compound lies in the pharmaceutical industry, where it serves as a precursor for various bioactive compounds:

- Vasopressin Receptor Antagonists : As mentioned, derivatives like 2-methyl-4-nitrobenzoic acid are crucial in developing drugs targeting vasopressin receptors, which are involved in water retention and blood pressure regulation.

- Antimicrobial Agents : Some derivatives have shown potential antimicrobial activity, making them candidates for further development in treating infections.

Research Studies and Findings

Several studies have highlighted the significance of this compound in medicinal chemistry:

- Synthesis Methodologies : Research has focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance, using rare nitric acid as an oxidant has been shown to enhance reaction conditions while minimizing hazardous waste .

- Biological Activity Assessments : Studies have investigated the biological properties of various derivatives, demonstrating their potential as therapeutic agents against specific targets like inflammation and bacterial infections .

Case Study 1: Synthesis Optimization

A recent study explored the synthesis of 2-methyl-4-nitrobenzoic acid from this compound using a novel method involving phase-transfer catalysts. This approach yielded up to 83.5% efficiency under mild conditions, highlighting its industrial applicability .

Research examining the antimicrobial properties of synthesized derivatives found that certain modifications to the structure of this compound led to enhanced antibacterial activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

作用机制

The mechanism of action of 2-Methyl-4-nitrobenzonitrile involves its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of a wide range of products. The nitro group, in particular, plays a crucial role in its reactivity, enabling the compound to participate in electron transfer processes and form reactive intermediates .

相似化合物的比较

4-Methyl-2-nitrobenzonitrile: Similar in structure but with different positions of the nitro and methyl groups.

4-Nitrobenzonitrile: Lacks the methyl group, making it less versatile in certain synthetic applications.

2-Methyl-5-nitrobenzonitrile: Another positional isomer with different reactivity and applications.

Uniqueness: 2-Methyl-4-nitrobenzonitrile is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. The presence of both the nitro and nitrile groups enhances its reactivity, making it a valuable intermediate in organic synthesis .

生物活性

2-Methyl-4-nitrobenzonitrile, with the chemical formula CHNO and CAS number 89001-53-6, is an aromatic compound notable for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Antimicrobial Properties

Research has indicated that nitro-substituted benzonitriles exhibit antimicrobial activity. A study demonstrated that this compound shows significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells (MCF-7), with IC values indicating potent cytotoxicity. The apoptotic mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Case Study: Methemoglobinemia

A notable case study reported a patient who developed methemoglobinemia due to exposure to 4-nitrobenzonitrile, a related compound. Symptoms included cyanosis and increased levels of methemoglobin in the blood. This highlights the potential toxicological risks associated with nitro-substituted compounds, including this compound, necessitating careful handling and risk assessment in pharmaceutical applications.

Research Findings

The biological activity of this compound can be attributed to its structural features:

- Nitro Group Activity: The nitro group is known to be a bioactive moiety that can undergo reduction to form reactive intermediates capable of interacting with cellular macromolecules.

- Aromatic System: The presence of an aromatic ring contributes to its lipophilicity, enhancing membrane permeability and facilitating interaction with biological targets.

常见问题

Q. Basic: How is 2-Methyl-4-nitrobenzonitrile structurally characterized in academic research?

Answer:

Structural characterization typically involves a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : and NMR identify substituent positions (e.g., methyl at C2, nitro at C4, and nitrile at C1) by analyzing chemical shifts and coupling patterns.

- X-ray Crystallography : Programs like SHELXL (SHELX system) refine crystal structures to confirm bond lengths, angles, and molecular packing . For example, related nitrile derivatives (e.g., 2-(4-Methylphenyl)benzonitrile) have been resolved using similar workflows .

- IR Spectroscopy : The nitrile group (2240 cm) and nitro group (1520 cm) provide diagnostic absorption bands .

Q. Basic: What synthetic routes are reported for this compound?

Answer:

Common methods include:

- Nitration of Methyl-Substituted Precursors : Direct nitration of 2-methylbenzonitrile under controlled conditions (e.g., HNO/HSO at 0–5°C) to favor para-substitution. Yield optimization requires careful temperature control to avoid byproducts like meta-nitro isomers .

- Cross-Coupling Reactions : Palladium-catalyzed cyanation of halogenated intermediates (e.g., 2-methyl-4-nitrohalobenzene) using CuCN or K[Fe(CN)] as cyanide sources. Evidence from similar compounds (e.g., 4-(Difluoromethyl)benzonitrile) supports this approach .

Q. Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- Reproducibility Checks : Replicate synthesis and purification (e.g., column chromatography or recrystallization from ethanol) to isolate pure product.

- Analytical Cross-Validation : Use multiple techniques (e.g., HPLC purity assays, DSC for melting point analysis) alongside spectral data. For example, conflicting melting points in nitrobenzoic acid derivatives were resolved via DSC thermograms .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in studies of related nitriles like 4-Methoxybenzonitrile .

Q. Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Challenges include:

- Polymorphism : Nitro and nitrile groups can lead to multiple crystal forms. Use slow evaporation in solvents like dichloromethane/hexane to favor stable polymorphs.

- Twinned Crystals : Common in polar nitro compounds. SHELXD or SHELXE software can deconvolute twinned data, as demonstrated in macromolecular phasing studies .

- Disorder in Methyl Groups : Refinement constraints in SHELXL improve model accuracy for disordered moieties .

Q. Advanced: How can computational methods predict reactivity or stability of this compound?

Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (e.g., nitro group as electron-withdrawing, nitrile as moderate -acceptor).

- Solubility Prediction : Tools like ACD/Labs Percepta estimate logP and solubility in solvents (e.g., low solubility in water, high in DMSO) .

- Reactivity in Condensation Reactions : Studies on 4-formyl-3-methoxybenzonitrile suggest nitro groups direct subsequent substitutions or reductions .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles (tested to EN 166/EU or NIOSH/US standards) .

- Ventilation : Use fume hoods to avoid inhalation; nitro compounds may release NO upon decomposition.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. Advanced: How does steric hindrance from the methyl group influence reaction pathways of this compound?

Answer:

- Electrophilic Substitution : The methyl group at C2 sterically blocks ortho positions, directing reactions (e.g., halogenation) to the less hindered para-nitro position.

- Nucleophilic Attack : Nitrile reactivity is reduced compared to unsubstituted benzonitriles due to electron-withdrawing nitro and steric effects. Kinetic studies on 3-Methyl-4-nitrobenzonitrile show slower hydrolysis rates .

Q. Advanced: What role does this compound play in synthesizing heterocyclic compounds?

Answer:

- Cyano Group as a Building Block : Participates in cycloadditions (e.g., Huisgen reaction) to form triazoles or tetrazoles.

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H) converts nitro to amine, enabling access to benzodiazepine or quinazoline precursors. For example, 4-(Ethylamino)-3-nitrobenzonitrile derivatives are intermediates in bioactive molecule synthesis .

属性

IUPAC Name |

2-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTFKDBRMXYEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402182 | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89001-53-6 | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。